Cas no 656-60-0 (trans-2-Fluorocyclohexanol)

trans-2-Fluorocyclohexanol Chemical and Physical Properties
Names and Identifiers
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- trans-2-Fluorocyclohexanol
- 2-Fluorocyclohexanol
- 2-Fluoro-1-cyclohexanol
- (1S,2S)-2-fluorocyclohexan-1-ol
- (1S,2S)-2-fluorocyclohexanol
- 2beta-Fluorocyclohexan-1alpha-ol
- LMYKFDDTPIOYQV-WDSKDSINSA-N
- (1R,2R)-2-fluorocyclohexan-1-ol
- trans-2-fluoro-cyclohexanol
- LMYKFDDTPIOYQV-PHDIDXHHSA-N
- 656-60-0
- C6H11FO
- 75024-00-9
- SCHEMBL812613
- 14365-32-3
- rac-(1R,2R)-2-fluorocyclohexan-1-ol
- AS-58831
- T72787
- EN300-158089
- rel-(1R,2R)-2-Fluorocyclohexanol
- AKOS015852401
- EN300-1198106
- AKOS005256392
- CS-0101188
- CS-0205461
- SB84085
- (1R,2S)-2-Fluorocyclohexan-1-ol
- 2-fluoro-cyclohexan-1-ol
- DB-073644
- (1R,2R)-2-fluorocyclohexanol
- SCHEMBL21522
- 918300-56-8
- (1R,2S)-2-fluorocyclohexanol
- AKOS015906968
- EN300-171964
- MFCD08146648
- 2-fluorocyclohexan-1-ol
- F0631
- starbld0040716
- DTXSID00984174
- (1S,2R)-2-fluorocyclohexanol
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- MDL: MFCD00154025
- Inchi: 1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m0/s1
- InChI Key: LMYKFDDTPIOYQV-WDSKDSINSA-N
- SMILES: F[C@@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@]1([H])O[H]
Computed Properties
- Exact Mass: 118.07900
- Monoisotopic Mass: 118.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: 。
- Density: 1.04
- Melting Point: 21°C(lit.)
- Boiling Point: 166°C(lit.)
- Flash Point: 76 ºC
- Refractive Index: 1.4446
- PSA: 20.23000
- LogP: 1.25940
- Solubility: 。
trans-2-Fluorocyclohexanol Security Information
trans-2-Fluorocyclohexanol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
trans-2-Fluorocyclohexanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0631-5G |
2-Fluorocyclohexanol |
656-60-0 | >98.0%(GC) | 5g |
¥890.00 | 2024-04-16 | |
TRC | F591088-100mg |
trans-2-Fluorocyclohexanol |
656-60-0 | 100mg |
$ 80.00 | 2022-06-05 | ||
TRC | F591088-10mg |
trans-2-Fluorocyclohexanol |
656-60-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-171964-0.1g |
2-fluorocyclohexan-1-ol, trans |
656-60-0 | 0.1g |
$490.0 | 2023-09-20 | ||
Enamine | EN300-171964-0.25g |
2-fluorocyclohexan-1-ol, trans |
656-60-0 | 0.25g |
$513.0 | 2023-09-20 | ||
Enamine | EN300-171964-1.0g |
2-fluorocyclohexan-1-ol, trans |
656-60-0 | 1g |
$0.0 | 2023-06-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26031-1g |
trans-2-Fluorocyclohexanol, 97% |
656-60-0 | 97% | 1g |
¥3464.00 | 2023-03-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156603-250mg |
trans-2-Fluorocyclohexanol |
656-60-0 | 98% | 250mg |
¥411.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0631-1G |
2-Fluorocyclohexanol |
656-60-0 | >98.0%(GC) | 1g |
¥225.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0631-1g |
trans-2-Fluorocyclohexanol |
656-60-0 | 98.0%(GC) | 1g |
¥990.0 | 2023-09-02 |
trans-2-Fluorocyclohexanol Related Literature
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1. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation studyFabiana Yoshinaga,Cláudio F. Tormena,Matheus P. Freitas,Roberto Rittner,Raymond J. Abraham J. Chem. Soc. Perkin Trans. 2 2002 1494
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Charlotte Hollingworth,Véronique Gouverneur Chem. Commun. 2012 48 2929
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3. Conformational analysis. Part 28. OH?F hydrogen bonding and the conformation of trans-2-fluorocyclohexanolRaymond J. Abraham,Timothy A. D. Smith,W. Anthony Thomas J. Chem. Soc. Perkin Trans. 2 1996 1949
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4. Excess thermodynamic functions of binary mixtures of normal and isomeric alkanes (C5 and C6)S.-S. Chen,Bruno J. Zwolinski J. Chem. Soc. Faraday Trans. 2 1974 70 1133
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5. Bond length and reactivity: the gauche effect. A combined crystallographic and theoretical investigation of the effects of β-substituents on C–OX bond lengthRoger D. Amos,Nicholas C. Handy,Peter G. Jones,Anthony J. Kirby,Jane K. Parker,Jonathan M. Percy,Ming Der Su J. Chem. Soc. Perkin Trans. 2 1992 549
Related Categories
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Fluorine containing Building Blocks
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
Additional information on trans-2-Fluorocyclohexanol
trans-2-Fluorocyclohexanol: A Comprehensive Overview
The compound with CAS No. 656-60-0, commonly known as trans-2-fluorocyclohexanol, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of fluorinated cyclohexanols, which have garnered considerable attention due to their unique chemical properties and potential applications in drug design and synthesis.
Trans-2-fluorocyclohexanol is characterized by its cyclohexane ring structure with a hydroxyl group (-OH) and a fluorine atom (-F) positioned at the second carbon in a trans configuration. This spatial arrangement imparts distinct stereochemical properties, making it a valuable substrate for various chemical transformations. The molecule's structure also influences its physical properties, such as solubility and melting point, which are critical factors in its practical applications.
Recent advancements in synthetic methodologies have enabled the efficient preparation of trans-2-fluorocyclohexanol. Researchers have explored various routes, including ring-opening reactions of epoxides, hydroxylation of alkenes, and enzymatic resolutions, to synthesize this compound with high enantiomeric excess. These methods not only enhance the scalability of production but also contribute to the sustainability of chemical processes.
The unique combination of a fluorine atom and a hydroxyl group in trans-2-fluorocyclohexanol renders it an excellent starting material for the development of bioactive compounds. Fluorinated molecules are known for their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This makes trans-2-fluorocyclohexanol derivatives promising candidates in medicinal chemistry for targeting various therapeutic areas.
In recent studies, trans-2-fluorocyclohexanol has been employed as a key intermediate in the synthesis of complex natural products and bioactive molecules. For instance, its use in total synthesis has facilitated the construction of intricate ring systems with high stereochemical fidelity. Additionally, its role as a chiral building block has been pivotal in asymmetric synthesis strategies, underscoring its importance in modern organic chemistry.
The stereochemistry of trans-2-fluorocyclohexanol plays a crucial role in determining its reactivity and selectivity in chemical reactions. The trans configuration ensures minimal steric hindrance between the hydroxyl and fluorine groups, allowing for smoother transformations. This property is particularly advantageous in enantioselective reactions where precise control over stereochemistry is essential.
In terms of applications, trans-2-fluorocyclohexanol finds utility in diverse fields such as materials science, agrochemicals, and pharmaceuticals. Its ability to undergo various functional group transformations makes it a versatile building block for constructing advanced molecular architectures. Furthermore, its incorporation into polymer systems has been explored to enhance material properties such as thermal stability and mechanical strength.
The growing interest in fluorinated compounds has led to extensive research on the biological activities of trans-2-fluorocyclohexanol derivatives. Studies have demonstrated that these compounds exhibit potential anti-inflammatory, antiviral, and anticancer activities. For example, certain derivatives have shown promise as inhibitors of key enzymes involved in inflammatory pathways, highlighting their therapeutic potential.
In conclusion, CAS No. 656-60-0 (trans-2-fluorocyclohexanol) stands out as a vital molecule with multifaceted applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic techniques and biological studies, positions it as an indispensable tool in contemporary chemical research.
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